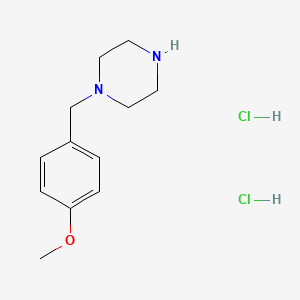

1-(4-Methoxybenzyl)piperazine dihydrochloride

Description

Systematic Nomenclature and Synonyms

The systematic nomenclature of 1-(4-Methoxybenzyl)piperazine dihydrochloride follows International Union of Pure and Applied Chemistry conventions, with the primary name reflecting the substitution pattern on the piperazine core structure. The compound can be systematically named as 1-[(4-methoxyphenyl)methyl]piperazine dihydrochloride, emphasizing the specific connectivity between the methoxyphenyl group and the piperazine ring through a methylene linker. Alternative systematic names include this compound and 1-[(4-methoxyphenyl)methyl]piperazine bis(hydrochloride), each highlighting different aspects of the molecular structure while maintaining chemical accuracy.

The compound is associated with several synonyms that reflect various naming conventions and structural descriptors used across different chemical databases and literature sources. Common synonyms include para-methoxybenzylpiperazine dihydrochloride, 4-methoxybenzylpiperazine dihydrochloride, and 1-(4-methoxy-benzyl)-piperazine dihydrochloride. The abbreviated forms para-methoxybenzylpiperazine and 4-methoxybenzylpiperazine are frequently encountered in chemical literature, though these typically refer to the free base form rather than the specific dihydrochloride salt.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZRLNPZCYJIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483171 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21868-01-9 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation with 4-Methoxybenzyl Halides

The foundational approach to synthesizing 1-(4-methoxybenzyl)piperazine involves the nucleophilic substitution of piperazine with 4-methoxybenzyl chloride or bromide. Piperazine, a six-membered diamine, reacts with 4-methoxybenzyl halides in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to facilitate deprotonation and enhance nucleophilicity. For example, a mixture of piperazine, 4-methoxybenzyl chloride, and K₂CO₃ in acetone under reflux for 12–24 hours yields the monosubstituted product. Phase transfer catalysts like tetrabutylammonium bromide (TBAB) are often added to improve interfacial reactivity, achieving yields of 70–80% after purification.

A critical challenge in this method is avoiding disubstitution, which occurs when both nitrogen atoms of piperazine react. Stoichiometric control—limiting the 4-methoxybenzyl halide to one equivalent—mitigates this issue. However, residual disubstituted byproducts necessitate chromatographic or recrystallization-based purification.

Solvent and Base Optimization

Solvent selection significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance solubility of ionic intermediates, while ethanol or isopropanol may be used for milder conditions. For instance, a protocol combining piperazine, 4-methoxybenzyl bromide, and Cs₂CO₃ in DMF at 80°C for 6 hours achieves 85% conversion to the monosubstituted product, as confirmed by thin-layer chromatography (TLC).

Protonated Piperazine Strategies for Monosubstitution Control

Piperazine-1-ium Intermediate Approach

Recent advances leverage protonated piperazine (piperazine-1-ium monohydrochloride) to suppress disubstitution. By pre-forming the monohydrochloride salt, one nitrogen becomes protonated, leaving the other available for alkylation. This method, exemplified in the synthesis of analogous piperazines, involves reacting piperazine monohydrochloride with 4-methoxybenzyl chloride in ethanol at room temperature. The reaction proceeds via a single-pot mechanism, eliminating the need for protective groups and achieving yields exceeding 90%.

Heterogeneous Catalysis

Supported metal catalysts, such as copper or nickel ions immobilized on polymeric resins, further enhance reaction rates and selectivity. These catalysts enable reactions at ambient temperatures, reducing energy consumption. For example, a 2020 study demonstrated that resin-supported Cu²⁺ catalysts in acetonitrile facilitate 95% conversion to monosubstituted piperazines within 2 hours.

Microwave-Assisted Synthesis

Microwave irradiation accelerates alkylation reactions by rapidly heating reactants via dielectric polarization. A modified protocol involves irradiating a mixture of piperazine monohydrochloride, 4-methoxybenzyl chloride, and K₂CO₃ in DMF at 100°C for 15 minutes, achieving near-quantitative yields. This method reduces reaction times from hours to minutes and minimizes byproduct formation, though it requires specialized equipment.

Dihydrochloride Salt Formation and Purification

Acidification and Crystallization

The free base of 1-(4-methoxybenzyl)piperazine is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl). Dissolving the free base in hot ethanol and adding concentrated HCl induces precipitation of the dihydrochloride salt. Recrystallization from ethanol-water (1:4) yields colorless crystals with >99% purity, as validated by elemental analysis.

Activated Carbon Treatment

To remove organic impurities, the crude product is dissolved in isopropyl alcohol at 75–80°C, treated with activated carbon, and filtered. Cooling the filtrate to 15°C precipitates high-purity dihydrochloride, with yields of 80–85%.

Analytical Characterization

Spectroscopic Validation

¹H NMR and ¹³C NMR confirm the structure of the dihydrochloride salt. Key signals include a singlet at δ 3.78 ppm for the methoxy group and multiplets at δ 3.50–4.20 ppm for the piperazine and benzyl protons. Infrared (IR) spectroscopy reveals N–H stretching vibrations at 2500–2700 cm⁻¹, characteristic of protonated amines.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous piperazinium salts shows a dihedral angle of 39.20° between the aromatic ring and piperazine plane, with intermolecular N–H⋯Cl hydrogen bonds stabilizing the crystal lattice.

Comparative Analysis of Synthetic Methods

Key Observations:

- Protonated piperazine methods offer superior yields and simplicity but require stoichiometric HCl.

- Microwave synthesis achieves the highest efficiency but necessitates specialized reactors.

- Traditional alkylation remains accessible for small-scale production despite moderate yields.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)piperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation:

- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction:

- Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives of the compound.

Substitution:

- Substitution reactions can occur at the piperazine ring or the methoxybenzyl group. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides, leading to the formation of various substituted derivatives .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 1-(4-Methoxybenzyl)piperazine dihydrochloride is utilized as a precursor in synthesizing more complex organic molecules and pharmaceuticals. It facilitates the creation of diverse chemical entities through various reactions, including nucleophilic substitutions and cyclizations.

Biology

- Neurotransmitter Studies : The compound is instrumental in studying neurotransmitter pathways. It interacts with specific receptors, influencing physiological processes such as mood regulation and cognitive functions .

- Enzyme Function Studies : It is also used to investigate metabolic pathways and enzyme activities, providing insights into biochemical processes.

Medicine

- Pharmaceutical Development : As a pharmaceutical intermediate, it plays a critical role in developing drugs targeting mental health disorders (e.g., antipsychotics and antidepressants) and other therapeutic areas like antiemetics .

- Antimalarial Research : Studies have shown that piperazine derivatives, including this compound, exhibit potential antimalarial properties. They are being explored for their efficacy against resistant strains of malaria .

Industry

- Chemical Manufacturing : The compound is employed in the production of various chemical products, enhancing the efficiency of industrial processes.

Antimalarial Activity

Recent studies have highlighted the effectiveness of piperazine derivatives against malaria. A specific study demonstrated that analogues containing the methoxybenzyl moiety showed promising results in inhibiting Plasmodium species responsible for malaria. These findings suggest potential pathways for developing new antimalarial therapies based on this compound's structure .

Neuropharmacological Studies

Research focusing on the interaction between this compound and neurotransmitter receptors has yielded insights into its potential as an antidepressant. In vitro assays indicated that it could modulate serotonin levels effectively, providing a basis for further exploration in clinical settings .

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound primarily acts on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of piperazine derivatives is highly dependent on substituent type, position, and number. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Observations :

- Methoxy Group Positioning: The 4-methoxy group in this compound provides electron-donating effects, enhancing solubility and hydrogen-bonding capacity compared to non-polar substituents (e.g., 4-methyl in 1-(4-Tolyl)piperazine) . Trimetazidine (2,3,4-trimethoxy) exhibits broader anti-ischemic effects due to multiple methoxy groups, which may improve membrane penetration and receptor binding .

- Substituent Type: Cyanobenzyl () and trifluoromethylphenyl () substituents introduce electron-withdrawing effects, altering receptor affinity compared to methoxy derivatives.

Biological Activity

1-(4-Methoxybenzyl)piperazine dihydrochloride, with the molecular formula C12H20Cl2N2O, is a derivative of piperazine that has garnered attention for its biological activity and potential applications in pharmacology. This compound is primarily utilized as a pharmaceutical intermediate and has been investigated for its interactions with various biological targets, particularly in the context of neurological and pain-related disorders.

Chemical Structure and Properties

- Molecular Formula : C12H20Cl2N2O

- Molecular Weight : 265.21 g/mol

- CAS Number : 21868-01-9

The structure consists of a piperazine ring substituted with a methoxybenzyl group, which influences its pharmacological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been shown to modulate the activity of sigma receptors, particularly the σ1 receptor, which plays a critical role in pain modulation and neuroprotection.

Research Findings

- Sigma Receptor Affinity : A study demonstrated that derivatives of benzylpiperazine, including those containing the 4-methoxybenzyl group, exhibited high affinities for σ1 receptors. For instance, one derivative showed an affinity constant () of 1.6 nM for σ1 receptors, indicating potent binding capabilities .

- Antinociceptive Effects : Behavioral pharmacology studies indicated that compounds derived from this compound produced significant antinociceptive effects in mouse models, suggesting potential applications in pain management .

- Cytotoxic Activity : In vitro studies have shown that related piperazine derivatives demonstrate moderate to significant efficacy against various cancer cell lines, including human breast cancer cells. For example, one study reported an IC50 value of 18 μM for a related compound against breast cancer cells, indicating promising anticancer properties .

Case Study 1: Pain Management

A series of experiments evaluated the antinociceptive properties of compounds derived from this compound in mouse models. The results indicated significant reductions in pain responses compared to control groups, supporting its potential as a therapeutic agent for pain relief.

Case Study 2: Cancer Cell Line Efficacy

Research into the cytotoxic effects of benzylpiperazine derivatives revealed that certain compounds exhibited higher cytotoxicity against human leukemia and breast cancer cell lines than standard treatments like doxorubicin. The mechanism involved apoptosis induction through caspase activation and increased p53 expression levels .

Comparative Analysis with Related Compounds

| Compound Name | Sigma Receptor Affinity () | IC50 (Cancer Cell Lines) | Notable Effects |

|---|---|---|---|

| This compound | 1.6 nM | 18 μM (breast cancer) | Antinociceptive, cytotoxic |

| 1-(3-Methoxybenzyl)piperazine dihydrochloride | Not specified | Moderate | Similar biological activity |

| 1-(4-Fluorobenzyl)piperazine | Not specified | Lower than methoxy derivative | Altered reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.